molecular formula C9H13NO B042907 N-Benzylethanolamine CAS No. 104-63-2

N-Benzylethanolamine

Cat. No. B042907
Key on ui cas rn: 104-63-2
M. Wt: 151.21 g/mol
InChI Key: XNIOWJUQPMKCIJ-UHFFFAOYSA-N
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Patent
US07423037B2

Procedure details

A 500 mL reactor under N2 is successively loaded with toluene (36.72 mL) and 2-chloroacrylonitrile (10.7 g, 122.23 mmol) at room temperature. Then, N-benzyl ethanolamine (18.36 g, 121.14 mmol) is added over 5 min and the reaction mixture is post-agitated at room temperature for 16 h. Then, the mixture is diluted with toluene (110.16 mL), cooled to −5° C. and 2M potassium tert-butoxide solution in THF (121.14 mmol) is slowly added over 30 min, maintaining the temperature at −5° C. to 0° C. The mixture is post-agitated at about −5° C. to 0° C. for 1 h, then quenched by adding water (45.9 mL). The aqueous layer is separated and the toluene layer is washed with water (45.9 mL) and then the mixture is allowed to warm to room temperature. The organic layer is then concentrated under reduced pressure at 40° C. Then, the mixture is diluted with toluene (100 mL) and extracted with 6N HClaq (162 mL). This aqueous layer is heated up to the reflux for 1 h 30, then the mixture is allowed to stir at room temperature overnight. After crystallization of 91, the solid is filtered, rinsed with 6N HClaq (40 mL) and dried under reduce pressure at 40° C. (19 g, yield=61%).
Quantity
18.36 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
121.14 mmol
Type
reactant
Reaction Step Two
Quantity
110.16 mL
Type
solvent
Reaction Step Three
Quantity
10.7 g
Type
reactant
Reaction Step Four
Quantity
36.72 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2](=[CH2:5])C#N.[CH2:6]([NH:13][CH2:14][CH2:15][OH:16])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C[C:18](C)([O-:20])C.[K+].C1C[O:26]CC1>C1(C)C=CC=CC=1>[ClH:1].[CH2:6]([N:13]1[CH2:5][CH2:2][O:16][CH:15]([C:18]([OH:20])=[O:26])[CH2:14]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
18.36 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
121.14 mmol
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
110.16 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
10.7 g
Type
reactant
Smiles
ClC(C#N)=C
Name
Quantity
36.72 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is post-agitated at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −5° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at −5° C. to 0° C
STIRRING
Type
STIRRING
Details
The mixture is post-agitated at about −5° C. to 0° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by adding water (45.9 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous layer is separated
WASH
Type
WASH
Details
the toluene layer is washed with water (45.9 mL)
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer is then concentrated under reduced pressure at 40° C
ADDITION
Type
ADDITION
Details
Then, the mixture is diluted with toluene (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with 6N HClaq (162 mL)
TEMPERATURE
Type
TEMPERATURE
Details
This aqueous layer is heated up to the
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 1 h 30
Duration
1 h
STIRRING
Type
STIRRING
Details
to stir at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After crystallization of 91
FILTRATION
Type
FILTRATION
Details
the solid is filtered
WASH
Type
WASH
Details
rinsed with 6N HClaq (40 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
at 40° C.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
Cl.C(C1=CC=CC=C1)N1CC(OCC1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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